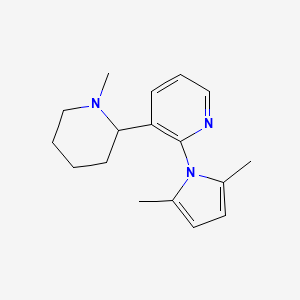

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine

CAS No.:

Cat. No.: VC15844726

Molecular Formula: C17H23N3

Molecular Weight: 269.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H23N3 |

|---|---|

| Molecular Weight | 269.4 g/mol |

| IUPAC Name | 2-(2,5-dimethylpyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine |

| Standard InChI | InChI=1S/C17H23N3/c1-13-9-10-14(2)20(13)17-15(7-6-11-18-17)16-8-4-5-12-19(16)3/h6-7,9-11,16H,4-5,8,12H2,1-3H3 |

| Standard InChI Key | BKONVGXAINHJHW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(N1C2=C(C=CC=N2)C3CCCCN3C)C |

Introduction

Chemical Structure and Molecular Characteristics

Core Framework and Substituent Analysis

The compound’s core consists of a pyridine ring substituted at the 2- and 3-positions with a 2,5-dimethylpyrrole and a 1-methylpiperidine group, respectively. The pyrrole ring, a five-membered aromatic system with two methyl groups at the 2- and 5-positions, contributes to lipophilicity and potential π-π stacking interactions. The piperidine moiety, a six-membered saturated nitrogen heterocycle methylated at the 1-position, introduces conformational flexibility and basicity, influencing bioavailability and receptor binding .

X-ray crystallography data from analogous compounds, such as 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, reveal that pyridine rings in similar structures adopt near-planar conformations (maximum deviation: 0.035 Å), with pyrrole and pyridine rings often coplanar (dihedral angle: 3.48°) . This planar arrangement may enhance intermolecular interactions in solid-state structures or biological targets.

Spectroscopic Properties

Infrared (IR) and nuclear magnetic resonance (NMR) spectral data from related imides and pyrrolopyridines provide benchmarks for characterizing this compound. For example:

-

IR: Expected C=N stretching vibrations near 2220 cm⁻¹ (pyridine), N-H stretches at 3300–3500 cm⁻¹ (pyrrole, if protonated), and C-O/C-N stretches between 1200–1400 cm⁻¹ .

-

1H NMR: Distinct signals for pyrrole protons (δ 6.2–6.8 ppm), piperidine methyl groups (δ 1.2–1.5 ppm), and pyridine protons (δ 7.1–8.5 ppm), with coupling patterns revealing substitution positions .

Synthesis and Optimization Strategies

Key Synthetic Pathways

While no direct synthesis routes are documented for this compound, methodologies from analogous systems offer plausible approaches:

Piperidine Functionalization

The 1-methylpiperidine moiety can be synthesized via transfer hydrogenation of piperidine-4-carboxylic acid using formaldehyde under palladium catalysis, as demonstrated in the synthesis of 1-methylpiperidine-4-carboxylic acid derivatives . This method avoids gaseous H₂, enhancing safety and scalability:

Subsequent N-methylation via reductive amination or alkylation could yield the 1-methylpiperidine subunit .

Pyrrole-Pyridine Coupling

The 2,5-dimethylpyrrole group may be introduced through Mannich reactions or cyclocondensation of diketones with amines. For instance, reacting 2,5-hexanedione with ammonium acetate forms the pyrrole ring, which is then alkylated at the 1-position using methyl iodide .

Final Assembly

A Grignard reaction or Suzuki coupling could link the piperidine and pyrrole subunits to the pyridine core. The patent US8697876B2 highlights the utility of Turbo Grignard reagents (e.g., iPrMgCl·LiCl) for installing carbonyl groups at ambient temperatures, avoiding cryogenic conditions :

Process Optimization Challenges

-

Regioselectivity: Ensuring substitution at the pyridine 2- and 3-positions requires careful control of reaction conditions (e.g., temperature, catalysts) .

-

Purification: Chromatography or crystallization may be needed to isolate the desired product from regioisomers.

Pharmacological Profile and Biological Activity

Antiviral Applications

While no direct evidence exists, triazolo[1,5-a]pyrimidine-2-carboxamide analogs disrupting influenza polymerase PA-PB1 interactions demonstrate that pyridine-piperidine hybrids can target viral enzymes . The target compound’s piperidine group may similarly engage hydrophobic pockets in viral proteins.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

logP: Estimated at 2.8–3.5 (moderate lipophilicity) due to methylated pyrrole and piperidine groups.

-

Aqueous Solubility: Limited (<0.1 mg/mL at pH 7.4), necessitating prodrug strategies or formulation enhancements .

Metabolic Stability

Piperidine N-methylation reduces first-pass metabolism compared to secondary amines, as shown in related compounds . Cytochrome P450 (CYP3A4) likely mediates oxidation of the pyrrole methyl groups.

Future Directions and Research Gaps

Targeted Biological Assays

-

In vitro Screening: Evaluate affinity for serotonin (5-HT1F) or opioid receptors, given structural similarities to known agonists .

-

Toxicity Profiling: Assess hepatotoxicity and cardiotoxicity in cell-based models.

Synthetic Chemistry Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume